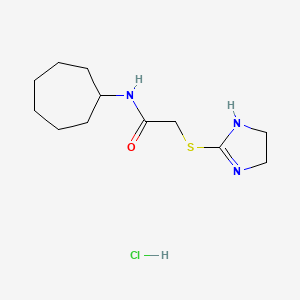

![molecular formula C7H18Cl2N2O2 B1381110 4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride CAS No. 53185-44-7](/img/structure/B1381110.png)

4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride

Overview

Description

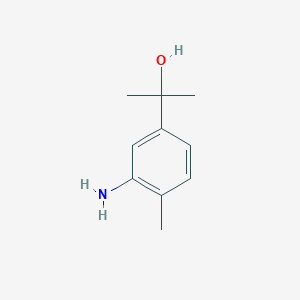

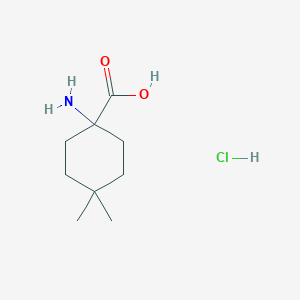

“4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride” is an organic compound . The IUPAC name for this compound is “4-[(3-aminopropyl)amino]butanoic acid” and its InChI code is "1S/C7H16N2O2/c8-4-2-6-9-5-1-3-7(10)11/h9H,1-6,8H2,(H,10,11)" .

Molecular Structure Analysis

The molecular formula of “4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride” is C7H18Cl2N2O2 . The molecular weight is 233.136 Da . The InChI key is JUBNBYBUFCFLHB-UHFFFAOYSA-N .Scientific Research Applications

Spectroscopic and Structural Investigations

4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride has been a subject of interest in spectroscopic and structural studies. For instance, an investigation into the vibrational assignments, Fukui functions, and molecular docking evaluation of a similar compound, 4 – [(3, 4 – dichlorophenyl) amino] 2 – methylidene 4 – oxo butanoic acid (DMOA), was conducted using the Density Functional Theory (DFT) method. This study included analysis of the compound's HOMO-LUMO, hardness, softness, and molecular electrostatic potential, providing insight into its chemical behavior and potential reactivity sites (Vanasundari et al., 2017).

Biochemical Synthesis and Derivative Studies

The compound has also been involved in the synthesis of other biologically significant compounds. For example, it was used in the synthesis of 3-amino-3-vinylpropanoic acid, which subsequently led to the formation of 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride, a cyclic stabilized form of aspartate 1-semialdehyde hydrochloride. This demonstrates its utility in creating complex biochemical structures (Cheung & Shoolingin‐Jordan, 1997).

Antimicrobial and Antifungal Activities

Some derivatives of butanoic acid, similar in structure to 4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride, have shown promising antimicrobial and antifungal properties. In a study, derivatives of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid exhibited antimicrobial and antifungal activities, indicating the potential of such compounds in pharmaceutical applications (Sayed et al., 2003).

Molecular Docking and Pharmacological Importance

Molecular docking and vibrational studies of derivatives of butanoic acid have provided insights into their potential pharmacological importance. For example, studies on 4-[(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid and its isomers indicated their role in bonding with biological targets like Placenta growth factor (PIGF-1), suggesting their relevance in medical research (Vanasundari et al., 2018).

Biodegradable Polyelectrolyte Surfaces for Gene Delivery

Further extending its application scope, a derivative of 4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride was used in creating biodegradable polyelectrolyte surfaces for gene delivery. This involved electrospinning of biodegradable polycations and was effective in releasing DNA over 24 hours, showing high gene expression in human glioblastoma cells (Li et al., 2013).

properties

IUPAC Name |

4-(3-aminopropylamino)butanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.2ClH/c8-4-2-6-9-5-1-3-7(10)11;;/h9H,1-6,8H2,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFFRPTUMIMVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CNCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

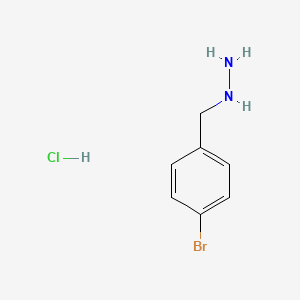

![2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol](/img/structure/B1381031.png)

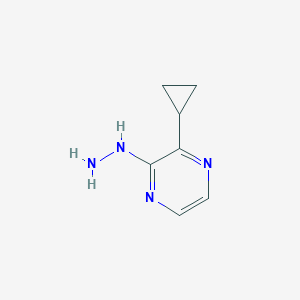

![1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate](/img/structure/B1381033.png)

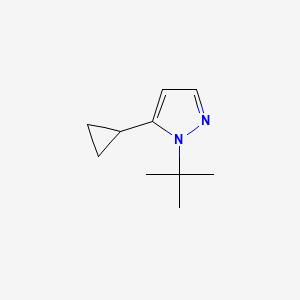

![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1381036.png)

![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride](/img/structure/B1381043.png)